Zinc isopropylxanthate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

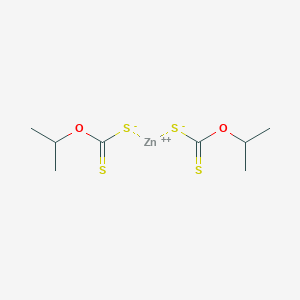

Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- is a coordination compound that features zinc as the central metal ion coordinated to two O-(1-methylethyl) carbonodithioate ligands. This compound is known for its unique structural and chemical properties, making it of interest in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- typically involves the reaction of zinc salts with O-(1-methylethyl) carbonodithioate ligands under controlled conditions. One common method includes the following steps:

Reacting zinc chloride with sodium O-(1-methylethyl) carbonodithioate: in an aqueous medium.

Stirring the reaction mixture: at room temperature for several hours to ensure complete complexation.

Isolating the product: by filtration and washing with water to remove any unreacted starting materials.

Drying the product: under vacuum to obtain the pure compound.

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity and yield.

Analyse Chemischer Reaktionen

Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.

Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides.

Substitution: The O-(1-methylethyl) carbonodithioate ligands can be substituted with other ligands in the presence of suitable reagents, leading to the formation of new coordination compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligand exchange reagents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Rubber Industry Applications

Accelerator for Vulcanization

Zinc isopropylxanthate serves as an effective accelerator in the vulcanization process of rubber. It enhances the cross-linking of rubber polymers, improving their elasticity and durability. This compound is particularly valuable in the production of synthetic and natural rubber, including:

- Natural Rubber (NR)

- Styrene-Butadiene Rubber (SBR)

- Nitrile Butadiene Rubber (NBR)

Case Study: Low-Temperature Vulcanization

Research indicates that zinc alkyl xanthates, including ZIX, are effective for low-temperature vulcanization of dry rubber. This process allows for energy savings during production while maintaining product quality . The thermograms of rubber compounds treated with ZIX show significant improvements in thermal stability and mechanical properties compared to untreated samples.

Mineral Processing Applications

Flotation Reagent

this compound is widely used as a flotation reagent in mineral processing, particularly for the extraction of non-ferrous metals like copper and lead. Its role as a collector enhances the separation efficiency of valuable minerals from ores.

Effectiveness in Flotation Processes

The compound's effectiveness can be attributed to its ability to selectively adsorb onto mineral surfaces, promoting their hydrophobicity. Studies have demonstrated that ZIX improves the recovery rates of minerals during flotation processes .

While this compound has beneficial industrial applications, it poses environmental risks if not managed properly. It can be toxic to aquatic life, necessitating careful handling and disposal practices to mitigate its impact on ecosystems . Regulatory guidelines recommend monitoring its concentration in waste streams to prevent contamination.

Conclusion and Future Directions

This compound continues to be a vital compound in both the rubber and mineral processing industries due to its unique properties as an accelerator and flotation reagent. Future research may focus on optimizing its applications further while addressing environmental concerns through improved management practices.

Wirkmechanismus

The mechanism of action of Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- involves its ability to coordinate with various substrates and catalyze chemical reactions. The zinc ion acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The O-(1-methylethyl) carbonodithioate ligands provide stability to the complex and influence its reactivity.

Vergleich Mit ähnlichen Verbindungen

Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- can be compared with other zinc coordination compounds, such as:

Zinc, bis[O-ethyl carbonodithioato-kappaS,kappaS’]-, (T-4)-: Similar structure but with ethyl groups instead of 1-methylethyl groups.

Zinc, bis[O-phenyl carbonodithioato-kappaS,kappaS’]-, (T-4)-: Features phenyl groups, leading to different chemical properties and applications.

The uniqueness of Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- lies in its specific ligand structure, which imparts distinct reactivity and stability compared to other similar compounds.

Eigenschaften

CAS-Nummer |

1000-90-4 |

|---|---|

Molekularformel |

C8H14O2S4Zn |

Molekulargewicht |

335.8 g/mol |

IUPAC-Name |

zinc;propan-2-yloxymethanedithioate |

InChI |

InChI=1S/2C4H8OS2.Zn/c2*1-3(2)5-4(6)7;/h2*3H,1-2H3,(H,6,7);/q;;+2/p-2 |

InChI-Schlüssel |

SZNCKQHFYDCMLZ-UHFFFAOYSA-L |

SMILES |

CC(C)OC(=S)[S-].CC(C)OC(=S)[S-].[Zn+2] |

Kanonische SMILES |

CC(C)OC(=S)[S-].CC(C)OC(=S)[S-].[Zn+2] |

Key on ui other cas no. |

1000-90-4 |

Physikalische Beschreibung |

Dry Powder |

Verwandte CAS-Nummern |

108-25-8 (Parent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.